REACTION_CXSMILES
|
COC1C=C(C([O:11][CH2:12][C:13]2[C:14]([C:19]3[N:23](C)[N:22]=[CH:21][CH:20]=3)=[N:15][CH:16]=[CH:17][CH:18]=2)=CN=1)C=O.Cl.[CH:26]([NH:29][NH2:30])([CH3:28])[CH3:27].Cl.[CH3:32][CH2:33][OH:34]>>[CH:26]([N:29]1[C:19]([C:14]2[C:13]([CH2:12][OH:11])=[CH:18][CH:17]=[CH:16][N:15]=2)=[CH:20][CH:21]=[N:30]1)([CH3:28])[CH3:27].[CH:26]([N:22]1[CH:21]=[CH:20][C:19]([C:14]2[CH:13]=[CH:18][C:32]([CH2:33][OH:34])=[CH:16][N:15]=2)=[N:23]1)([CH3:28])[CH3:27] |f:1.2|
|
Name
|
(E)-1-(3-((tert-butyldimethylsilyloxy)methyl)pyridin-2-yl)-3-(dimethylamino)prop-2-en-1-one
|
Quantity
|
1.03 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=O)C(=CN1)OCC=1C(=NC=CC1)C1=CC=NN1C
|
Name
|
isopropylhydrazine hydrochloride
|
Quantity
|
430 mg
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(C)NN
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred O/N
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc (80 mL) and NaHCO3(sat) (10 mL) solution
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1N=CC=C1C1=NC=CC=C1CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 500 mg | |
YIELD: PERCENTYIELD | 71% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1N=C(C=C1)C1=NC=C(C=C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55 mg | |
YIELD: PERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |